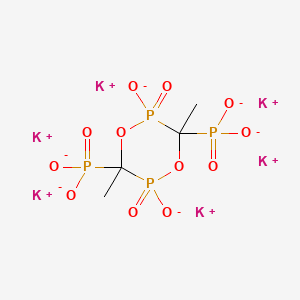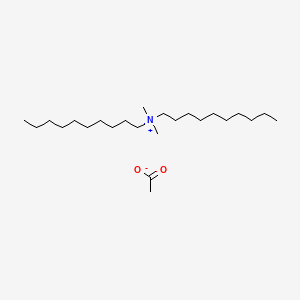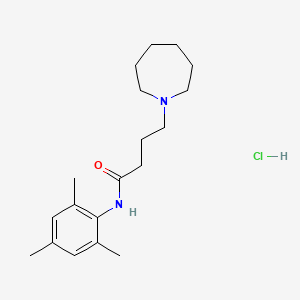
(2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P'-dioxide, hexapotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt is a complex organophosphorus compoundThe compound’s molecular formula is C4H6K6O12P4, and it has a molar mass of 604.568084 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt involves multiple steps. The primary synthetic route includes the reaction of appropriate phosphonic acid derivatives with potassium hydroxide under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is conducted at elevated temperatures to ensure complete reaction and formation of the hexapotassium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to purification processes such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in the formation of complex organic molecules .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism in cells. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies .
Medicine
Its unique properties allow it to interact with specific molecular targets, making it a candidate for drug design and development .
Industry
In the industrial sector, (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, hexapotassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. Its ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, tetrapotassium salt
- (2,5-Dihydroxy-3,6-dimethyl-1,4,2,5-dioxadiphosphorinane-3,6-diyl)diphosphonic acid P,P’-dioxide, dipotassium salt
Uniqueness
The hexapotassium salt form of this compound is unique due to its higher potassium content, which can influence its solubility, reactivity, and stability compared to other similar compounds. This makes it particularly useful in applications where these properties are critical .
Propiedades
Número CAS |
97171-82-9 |
|---|---|
Fórmula molecular |
C4H6K6O12P4 |
Peso molecular |
604.57 g/mol |
Nombre IUPAC |
hexapotassium;(3,6-dimethyl-2,5-dioxido-2,5-dioxo-6-phosphonato-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl)-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C4H12O12P4.6K/c1-3(17(5,6)7)15-20(13,14)4(2,18(8,9)10)16-19(3,11)12;;;;;;/h1-2H3,(H,11,12)(H,13,14)(H2,5,6,7)(H2,8,9,10);;;;;;/q;6*+1/p-6 |
Clave InChI |
KVBMCGOPSFJGTC-UHFFFAOYSA-H |
SMILES canónico |
CC1(OP(=O)(C(OP1(=O)[O-])(C)P(=O)([O-])[O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)



![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)





